Ethyl 6-bromo-2-{[(4-chlorophenyl)sulfanyl]methyl}-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 6-bromo-2-{[(4-chlorophenyl)sulfanyl]methyl}-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the indole family. This compound is characterized by its unique structure, which includes a bromine atom, a chlorophenyl group, a sulfanyl group, a dimethylamino group, and a hydroxy group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-2-{[(4-chlorophenyl)sulfanyl]methyl}-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Introduction of the Chlorophenylsulfanyl Group: This step involves the reaction of the brominated indole with 4-chlorothiophenol in the presence of a base such as potassium carbonate.
Dimethylamino Methylation: The compound is then reacted with formaldehyde and dimethylamine to introduce the dimethylamino group.
Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of a ketone.
Reduction: Formation of an amine.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Ethyl 6-bromo-2-{[(4-chlorophenyl)sulfanyl]methyl}-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromo-2-{[(4-fluorophenyl)sulfanyl]methyl}-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate
- Ethyl 6-bromo-2-{[(4-methylphenyl)sulfanyl]methyl}-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate
Uniqueness
Ethyl 6-bromo-2-{[(4-chlorophenyl)sulfanyl]methyl}-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate is unique due to the presence of the chlorophenylsulfanyl group, which may impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C22H24BrClN2O3S |
---|---|
Molecular Weight |
511.9 g/mol |
IUPAC Name |
ethyl 6-bromo-2-[(4-chlorophenyl)sulfanylmethyl]-4-[(dimethylamino)methyl]-5-hydroxy-1-methylindole-3-carboxylate |
InChI |
InChI=1S/C22H24BrClN2O3S/c1-5-29-22(28)20-18(12-30-14-8-6-13(24)7-9-14)26(4)17-10-16(23)21(27)15(19(17)20)11-25(2)3/h6-10,27H,5,11-12H2,1-4H3 |
InChI Key |
SUJRLHKRIIXFSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CSC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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